N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-22(24-11-8-19-15-23-16-25-19)20-6-7-21(27-26-20)28-12-9-18(10-13-28)14-17-4-2-1-3-5-17/h1-7,15-16,18H,8-14H2,(H,23,25)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUZHUOHDRNQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCCC4=CN=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the imidazole and piperidine groups through various coupling reactions. Common reagents might include halogenated intermediates, amines, and carboxylic acids, with catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, often used to create derivatives with different activities.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the compound's potential as an antimicrobial agent. A study synthesized derivatives of imidazo[1,2-a]pyridines and evaluated them against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM, suggesting strong antimicrobial properties. The pharmacokinetics of these compounds were also assessed in vivo, demonstrating promising absorption and bioavailability profiles .
Anticancer Applications
The compound's structural features suggest potential anticancer activity. A study focused on designing molecular hybrids that incorporate sulfonamide fragments showed that related compounds exhibited cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells. The mechanism involved apoptosis induction in cancer cells, indicating that similar derivatives of the compound might possess therapeutic potential in oncology .
Drug Discovery and Development
The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is facilitated through advanced synthetic methods such as the Ugi four-component reaction, which allows for the efficient creation of complex cyclic structures. This method is crucial for high-throughput screening in drug discovery, enabling researchers to explore a wide range of biological activities associated with new compounds .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have shown that modifications to the imidazole and piperidine moieties can significantly influence biological activity. For instance, variations in substituents on the benzyl group can enhance binding affinity to target proteins or improve selectivity against specific pathogens .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide include other pyridazine derivatives, imidazole-containing compounds, and piperidine-substituted molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Biological Activity
N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Imidazole moiety : Contributes to the compound's interaction with biological targets.
- Pyridazine ring : Known for its role in drug design due to its ability to form hydrogen bonds.
- Piperidine group : Often associated with neuroactive properties.
Research indicates that this compound may act primarily as a muscarinic receptor antagonist , particularly targeting the M4 subtype. This interaction is crucial for modulating neurotransmitter release and has implications for treating various neurological conditions, such as schizophrenia and Parkinson's disease.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Muscarinic Receptor Studies :
- A study highlighted the compound's ability to selectively inhibit M4 receptors, demonstrating a reduction in acetylcholine-induced responses in vitro. This suggests potential therapeutic applications in managing disorders characterized by cholinergic dysfunction.
- Monoamine Oxidase Inhibition :
- Cytotoxic Effects :
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for producing N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide with high purity?
- Methodological Answer : Multi-step synthesis involving sequential functionalization of the pyridazine core and piperidine/imidazole coupling is recommended. Key steps include:
- Pyridazine activation : Use coupling agents like EDCI/HOBt for amide bond formation between the pyridazine-3-carboxylic acid and the piperidine intermediate .
- Heterocyclic coupling : Optimize reaction conditions (e.g., 60–80°C in DMF) for introducing the benzylpiperidinyl group via nucleophilic substitution .
- Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate the final compound (>95% purity) .
- Critical Parameters : Monitor reaction progress via TLC and intermediate characterization using -NMR to avoid side products like over-alkylation .
Q. How can structural ambiguities in this compound be resolved during characterization?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR spectroscopy : Assign signals using 2D experiments (COSY, HSQC) to distinguish imidazole protons (δ 7.5–8.0 ppm) from pyridazine aromatic protons .
- Mass spectrometry : High-resolution LC-MS (ESI+) to confirm molecular ion [M+H] and rule out adducts .
- X-ray crystallography : If single crystals are obtainable, resolve piperidine-chair conformation and benzyl group orientation .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:
- Kinase inhibition panels : Use ADP-Glo™ assays against kinases (e.g., EGFR, MAPK) due to structural similarity to pyridazine-based inhibitors .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays .
- Solubility optimization : Pre-formulate the compound in DMSO/PEG-400 mixtures (80:20) for consistent dosing .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design a focused library with modular substitutions:
- Piperidine modifications : Replace the benzyl group with cyclohexyl or fluorinated aryl groups to assess hydrophobic interactions .
- Imidazole substitutions : Introduce methyl or trifluoromethyl groups at the imidazole C-2 position to evaluate steric effects on target binding .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity (e.g., pIC) .
Q. How should contradictory cytotoxicity data between assays be analyzed?
- Methodological Answer : Investigate assay-specific variables:
- Metabolic interference : Compare results from MTT (mitochondrial activity) vs. ATP-lite (proliferation) assays to rule out false positives .
- Membrane permeability : Measure cellular uptake via LC-MS/MS to confirm intracellular compound levels .
- Off-target profiling : Screen against a panel of GPCRs and ion channels to identify non-specific effects .
Q. What computational approaches are effective for predicting this compound’s metabolic stability?
- Methodological Answer : Combine in silico tools:
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., imidazole N-methylation) .
- Reactive metabolite screening : Apply DEREK Nexus to flag potential toxicophores like Michael acceptors .
- Validation : Cross-check with microsomal stability assays (human liver microsomes + NADPH) .
Q. How can formulation stability be improved for in vivo studies?
- Methodological Answer : Optimize physicochemical properties:
- Salt formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility (>1 mg/mL) .
- Lyophilization : Develop a lyophilized formulation with trehalose (5% w/v) to prevent hydrolysis of the pyridazine carboxamide .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via UPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
